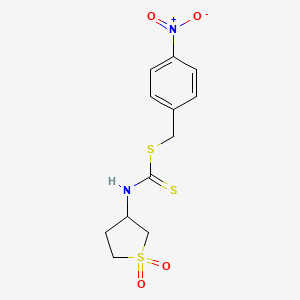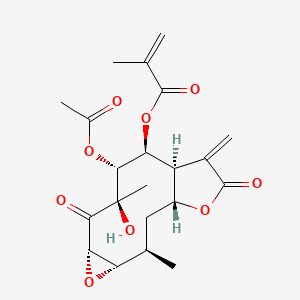
Calealactone B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calealactone B is a sesquiterpene lactone that is isolated from the aerial parts of Calea pinnatifida . It is one of the two related sesquiterpene lactones, the other being calein C .
Synthesis Analysis
The HPLC fractionation of the CH2Cl2 phase of the MeOH extract from the leaves of C. pinnatifida led to the isolation of calealactone B . During the purification process, a derivative of calein C was formed as a product of the Michael addition of MeOH .Molecular Structure Analysis
The structures of calealactone B and related compounds were established based on spectroscopic and spectrometric data . The absolute stereochemistry was established by vibrational circular dichroism .Chemical Reactions Analysis
Calealactone B and calein C have similar cytotoxic values against the cell lines tested, probably due to their analogous chemical structures . The calein C derivative was shown to be the least cytotoxic of the sesquiterpene lactones tested in all cell lines, including fibroblasts .Applications De Recherche Scientifique
Antileishmanial Activity
Calealactone B, along with other germacranolides isolated from Calea species, has shown significant antileishmanial activity. Research indicates that these compounds are effective against Leishmania parasites, which cause leishmaniasis, a significant tropical disease (Wu et al., 2011). Another study on Calea urticifolia identified calealactone B [corrected] as one of the compounds with potent toxicity to U937 cells, highlighting its potential in cancer research (Yamada et al., 2004).
Psychoactive and Treatment of Diarrhea and Fever
Calea urticifolia, which contains calealactone B, is used in traditional medicine for its psychoactive properties and in the treatment of diarrhea and fever. This highlights its potential therapeutic applications in these areas (Gogineni et al., 2019).
Chemoprevention and Neuroprotection
The Nrf2/ARE pathway, crucial for chemoprevention and neuroprotection, is activated by sesquiterpene lactones extracted from Calea urticifolia, which includes calealactone A. This suggests a potential for calealactones in enhancing resistance to oxidative damage, which is critical in neurodegenerative diseases and cancer (Umemura et al., 2008).
Potential in Diabetes and Metabolic Diseases Treatment
Calealactone B, as part of the chemical constituents of plants like Wedelia calendulacea, has been studied for its antidiabetic effects. This research suggests the potential use of these compounds in managing diabetes and related metabolic disorders (Kumar et al., 2018).
Antitumor Potential
Research on sesquiterpene lactones from Calea pinnatifida, including calealactone B, has explored their antitumor potential. The compounds showed significant cytotoxic activity against thyroid carcinoma cells, suggesting their relevance in cancer therapy (Caldas et al., 2020).
Mécanisme D'action
Orientations Futures
The results of the studies on calealactone B are promising and suggest the importance of studying sesquiterpene lactones isolated from C. pinnatifida in terms of antitumor activity . Future research could explore the effects of α,β-unsaturated carbonyl systems on the cytotoxic activity of these compounds .
Propriétés
IUPAC Name |
[(1R,3R,4S,6S,8R,9R,10S,11S)-9-acetyloxy-8-hydroxy-3,8-dimethyl-12-methylidene-7,13-dioxo-5,14-dioxatricyclo[9.3.0.04,6]tetradecan-10-yl] 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O9/c1-8(2)19(24)30-15-13-10(4)20(25)28-12(13)7-9(3)14-16(29-14)17(23)21(6,26)18(15)27-11(5)22/h9,12-16,18,26H,1,4,7H2,2-3,5-6H3/t9-,12-,13+,14+,15+,16+,18-,21+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBRVKOYZAMSBL-PXFMFDQNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C(C(C(=O)C3C1O3)(C)O)OC(=O)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@@H]([C@@H]([C@H]([C@@](C(=O)[C@@H]3[C@H]1O3)(C)O)OC(=O)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Calealactone B | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2999915.png)
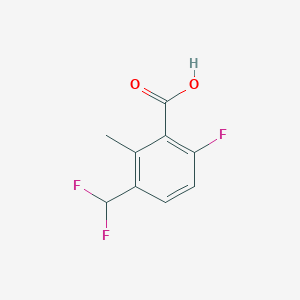
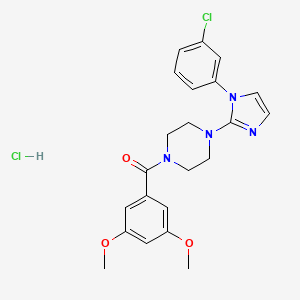
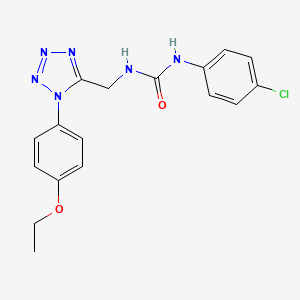

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide](/img/structure/B2999921.png)

![2-{[(4-Butylphenyl)amino]methyl}-4-chlorophenol](/img/structure/B2999924.png)
![6-(4-Prop-2-ynylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2999925.png)


![1-Benzyl-3-(3,5-dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)imidazolidin-2-one](/img/structure/B2999928.png)
